4-Nitrobutanoic acid synthesis from butyric acid
4-Nitrobutanoic acid synthesis from butyric acid
An In-depth Technical Guide to the Synthesis of 4-Nitrobutanoic Acid from Butyric Acid
Abstract
The synthesis of 4-nitrobutanoic acid, a valuable gamma-nitro carboxylic acid, presents a significant challenge when starting from the simple aliphatic precursor, butyric acid. Direct nitration of the unactivated gamma (γ) carbon-hydrogen bond is notoriously difficult and unselective. This guide provides a comprehensive overview of the synthetic hurdles and presents a robust, scientifically-grounded, multi-step pathway for researchers. We will explore the conversion of butyric acid to a key intermediate, a 4-halobutanoic acid derivative, followed by a nucleophilic substitution to introduce the nitro group. This document explains the causality behind each experimental choice, provides detailed, step-by-step protocols, and is grounded in authoritative chemical principles.
Introduction: The Synthetic Challenge
4-Nitrobutanoic acid is a compound of interest in organic synthesis, serving as a versatile building block for the preparation of pharmaceuticals and other complex molecules. The presence of both a carboxylic acid and a nitro group allows for a wide range of subsequent chemical transformations. However, its synthesis from an inexpensive and readily available starting material like butyric acid is not trivial.
The core challenge lies in the chemical inertness of the sp³-hybridized C-H bonds of the alkane chain. Standard nitration methods, which are highly effective for aromatic compounds, fail to provide selectivity and often lead to aggressive oxidation and chain cleavage under the harsh conditions required to activate aliphatic C-H bonds.[1][2] Vapor-phase nitration, for instance, is a high-temperature, free-radical process that yields a complex mixture of products, making it unsuitable for targeted synthesis.[3]
This guide, therefore, eschews direct nitration in favor of a more controlled and reliable multi-step synthetic strategy. The pathway is designed around two key transformations:
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Halogenation: Functionalization of the γ-carbon of a butyric acid derivative to create a suitable leaving group.
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Nitration via Nucleophilic Substitution: Displacement of the halide with a nitrite salt to form the target molecule.
Strategic Pathway: From Butyric Acid to 4-Nitrobutanoic Acid
A direct and selective functionalization of the γ-carbon of butyric acid itself is challenging. A more practical and higher-yielding approach involves converting butyric acid into an intermediate that is primed for C4-functionalization. The most common and efficient strategy involves the use of γ-butyrolactone, a cyclic ester readily derived from butyric acid precursors. The lactone can be opened with a hydrohalic acid to yield the required 4-halobutanoic acid intermediate. This intermediate is then subjected to nucleophilic substitution.
Caption: High-level overview of the two-step synthesis strategy.
Step 1: Synthesis of 4-Halobutanoic Acid Precursors
The critical first step is the generation of 4-bromobutanoic acid or 4-iodobutanoic acid. The latter is more reactive in the subsequent SN2 reaction, but the bromo- a derivative is often more cost-effective to prepare.
Rationale: Ring-Opening of γ-Butyrolactone
γ-Butyrolactone is an ideal precursor. Its five-membered ring is susceptible to nucleophilic attack by halide ions under acidic conditions, leading to a clean ring-opening reaction that selectively installs a halogen at the C4 position and generates the carboxylic acid at the C1 position in a single, efficient step.
Experimental Protocol: Synthesis of 4-Bromobutanoic Acid
This protocol details the synthesis of the bromo-derivative, which is a common and reliable procedure.
Table 1: Reagents for 4-Bromobutanoic Acid Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| γ-Butyrolactone | 86.09 | 43.0 g | 0.50 |
| 48% Hydrobromic Acid (aq) | 80.91 (HBr) | 283 g (170 mL) | 1.68 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | ~0.92 |
Procedure:
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To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 43.0 g (0.50 mol) of γ-butyrolactone and 283 g (170 mL) of 48% aqueous hydrobromic acid.
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Carefully add 50 mL of concentrated sulfuric acid in small portions while cooling the flask in an ice-water bath to manage the exothermic reaction.
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Once the addition is complete, heat the mixture to reflux and maintain it at this temperature for 3-4 hours. The solution will become homogeneous.
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After reflux, cool the reaction mixture to room temperature and then further chill in an ice bath.
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Transfer the cooled mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
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Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-bromobutanoic acid, typically as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation.
Step 2: Nitration via Nucleophilic Substitution (Victor Meyer Reaction)
With the 4-halobutanoic acid in hand, the nitro group can be introduced via a nucleophilic substitution reaction. The classic method for this transformation is the Victor Meyer reaction.[4]
Mechanistic Insight: The Ambident Nitrite Nucleophile
The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon from either the nitrogen atom or an oxygen atom.
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C-Attack: Results in the desired nitroalkane (R-NO₂).
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O-Attack: Results in an alkyl nitrite ester (R-O-N=O).
The choice of the counter-ion (e.g., Ag⁺ vs. Na⁺) and solvent can influence the reaction's outcome. Silver nitrite (AgNO₂) has a more covalent character between the silver and nitrogen atoms. This reduces the availability of the oxygen lone pairs, thereby favoring attack from the nitrogen atom and leading to a higher yield of the nitroalkane.[5]
Caption: SN2 mechanism showing the ambident nitrite nucleophile.
Optional Enhancement: The Finkelstein Reaction
To increase the rate and yield of the substitution, the 4-bromobutanoic acid can be converted to the more reactive 4-iodobutanoic acid via the Finkelstein reaction.[6][7] This involves treating the bromo-derivative with sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide from the acetone solution.[8]
Experimental Protocol: Synthesis of 4-Nitrobutanoic Acid
This protocol uses silver nitrite to maximize the yield of the target compound.
Table 2: Reagents for 4-Nitrobutanoic Acid Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromobutanoic Acid | 167.00 | 16.7 g | 0.10 |
| Silver Nitrite (AgNO₂) | 153.87 | 18.5 g | 0.12 |
| Diethyl Ether (anhydrous) | 74.12 | 200 mL | - |
Procedure:
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In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend 18.5 g (0.12 mol) of finely powdered silver nitrite in 100 mL of anhydrous diethyl ether.
-
Prepare a solution of 16.7 g (0.10 mol) of 4-bromobutanoic acid in 100 mL of anhydrous diethyl ether.
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Add the 4-bromobutanoic acid solution dropwise to the stirred silver nitrite suspension over 30 minutes at room temperature.
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After the addition is complete, stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the silver bromide precipitate and any unreacted silver nitrite. Wash the solid residue with a small amount of diethyl ether.
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Combine the filtrate and washings. Remove the diethyl ether by rotary evaporation to yield the crude 4-nitrobutanoic acid.
Purification and Characterization
The crude product may contain the alkyl nitrite isomer and unreacted starting material. Purification is typically achieved by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.
The final product's identity and purity should be confirmed using standard analytical techniques:
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¹H NMR: To confirm the proton environment and structure.
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¹³C NMR: To confirm the carbon skeleton.
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FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the nitro group (typically ~1550 cm⁻¹ and ~1380 cm⁻¹) and the broad O-H and C=O stretches of the carboxylic acid.
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Mass Spectrometry: To confirm the molecular weight of the compound.
Safety Considerations
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Hydrobromic and Sulfuric Acids: Are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane and Diethyl Ether: Are volatile and flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Silver Nitrite: Is toxic and light-sensitive. Avoid inhalation and skin contact.
-
Nitroalkanes: Can be thermally unstable. Avoid excessive heating during purification (e.g., high-temperature distillation).
Conclusion
The synthesis of 4-nitrobutanoic acid from butyric acid is best achieved through a strategic, multi-step pathway rather than by direct, unselective nitration. By converting a butyric acid derivative into a 4-halo intermediate, a controlled introduction of the nitro group is made possible via the Victor Meyer reaction. This approach, which leverages fundamental principles of organic reactivity, provides a reliable and scalable method for accessing this valuable synthetic building block. The careful selection of reagents, such as using silver nitrite to favor C-nitration, is critical for maximizing the yield and purity of the final product.
References
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Sakaguchi, S., Nishiwaki, Y., Kitamura, T., & Ishii, Y. (2002). An efficient nitration of light alkanes and the alkyl side-chain of aromatic compounds with nitrogen dioxide and nitric acid catalyzed by N-hydroxyphthalimide. The Journal of Organic Chemistry, 67(16), 5663–5668.[9]
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Plummer, C.W., & Drake, N.L. (1954). An Improved Procedure for Preparing Primary Nitroalkanes by the Victor Meyer Reaction. Journal of the American Chemical Society, 76(10), 2720–2722.[5]
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Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link][15]
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YouTube. (2019). Finkelstein Reaction. Available from: [Link][16]
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